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Compound of Interest

Compound Name:
4-(4-Tert-butylphenyl)-4-

oxobutanoic acid

Cat. No.: B1271234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore that has garnered

significant attention in medicinal chemistry due to its presence in a wide array of biologically

active compounds. This guide provides an objective comparison of the biological activities of

various 4-aryl-4-oxobutanoic acid derivatives, supported by experimental data. The structure-

activity relationships (SAR) are explored across several key therapeutic areas, including

oncology, neuroprotection, and infectious diseases, to facilitate further research and drug

development efforts.

Comparative Analysis of Biological Activity
The biological potency and selectivity of 4-aryl-4-oxobutanoic acid derivatives are significantly

influenced by the nature and position of substituents on the aryl ring and modifications to the

butanoic acid chain. This section summarizes the quantitative data for different series of these

compounds against various biological targets.

Anticancer Activity
Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated notable cytotoxic effects against a

range of human cancer cell lines. The mechanism of action for some of these compounds is

believed to involve the modulation of critical cellular signaling pathways, such as the

PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
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.[2] The table below presents the half-maximal inhibitory concentration (IC50) values for

selected compounds.
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Compound ID
Aryl
Substituent

Cancer Cell
Line

IC50 (µM) Reference

Series 1:

Tetrazole-

Isoxazoline

Hybrids

4h Not Specified
A549 (Lung

Carcinoma)
1.51 [2]

4i Not Specified
A549 (Lung

Carcinoma)
1.49 [2]

4h Not Specified

MDA-MB-231

(Breast

Adenocarcinoma

)

2.83 [2]

Series 2: 4-Aryl-

3,4-dihydro-2H-

1,4-

benzoxazines

14f 4-aminophenyl
PC-3 (Prostate

Cancer)
7.84 [3]

14f 4-aminophenyl

MDA-MB-231

(Breast

Adenocarcinoma

)

16.2 [3]

14f 4-aminophenyl

MIA PaCa-2

(Pancreatic

Cancer)

11.5 [3]

Series 3: 4-Aryl-

1,4-

dihydropyridines

18 4-

benzyloxyphenyl

HeLa (Cervical

Adenocarcinoma

3.6
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)

19 4-bromophenyl

HeLa (Cervical

Adenocarcinoma

)

2.3

20 3-fluorophenyl

HeLa (Cervical

Adenocarcinoma

)

4.1

18
4-

benzyloxyphenyl

MCF-7 (Breast

Carcinoma)
5.2

19 4-bromophenyl
MCF-7 (Breast

Carcinoma)
5.7

20 3-fluorophenyl
MCF-7 (Breast

Carcinoma)
11.9

Enzyme Inhibitory Activity
Kynurenine-3-Monooxygenase (KMO) Inhibition:

KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition

is a potential therapeutic strategy for neurodegenerative diseases.[4] Certain 4-aryl-2-hydroxy-

4-oxobut-2-enoic acid derivatives have been identified as potent KMO inhibitors.

Compound ID
Aryl
Substituent

Target Enzyme IC50 (nM) Reference

3d 3-Chlorophenyl
Kynurenine-3-

Monooxygenase
Potent Inhibition

3f 3-Fluorophenyl
Kynurenine-3-

Monooxygenase
Potent Inhibition

-
2-hydroxy-4-(3,4-

dichlorophenyl)

Kynurenine-3-

Monooxygenase
- [4]

-
2-benzyl-4-(3,4-

dichlorophenyl)

Kynurenine-3-

Monooxygenase
- [4]
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic

target for type 2 diabetes and obesity. Aryl diketoacid derivatives have been investigated as

PTP1B inhibitors.

Specific IC50 values for a comparative series of 4-aryl-4-oxobutanoic acids against PTP1B

were not readily available in the reviewed literature. However, the general class of aryl

diketoacids has been identified as a novel source of PTP1B inhibitors.

Antimicrobial Activity
Substituted 4-aryl-4-oxobutanoic acids have also been evaluated for their antimicrobial

properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify the

efficacy of these compounds against various microbial strains.

A comprehensive table of comparative MIC values for a diverse set of 4-aryl-4-oxobutanoic

acid derivatives against a standardized panel of bacteria and fungi is not available in the public

literature. However, studies have indicated that some derivatives possess pronounced

antimicrobial activity.

Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant

activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Some 4-aryl-4-oxobutanoic acid derivatives are thought to exert their cytotoxic effects by

inhibiting this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1271234?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_4_Oxobutanoic_Acid_Structural_Analogs_Derivatives_and_Therapeutic_Potential.pdf
https://www.benchchem.com/pdf/Structure_Activity_Relationship_of_4_Oxobutanoic_Acid_Analogs_A_Comparative_Guide.pdf
https://www.mdpi.com/1420-3049/29/1/166
https://www.mdpi.com/1420-3049/29/1/166
https://pubmed.ncbi.nlm.nih.gov/9873646/
https://pubmed.ncbi.nlm.nih.gov/9873646/
https://www.benchchem.com/product/b1271234#comparing-the-biological-activity-of-different-4-aryl-4-oxobutanoic-acids
https://www.benchchem.com/product/b1271234#comparing-the-biological-activity-of-different-4-aryl-4-oxobutanoic-acids
https://www.benchchem.com/product/b1271234#comparing-the-biological-activity-of-different-4-aryl-4-oxobutanoic-acids
https://www.benchchem.com/product/b1271234#comparing-the-biological-activity-of-different-4-aryl-4-oxobutanoic-acids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1271234?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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